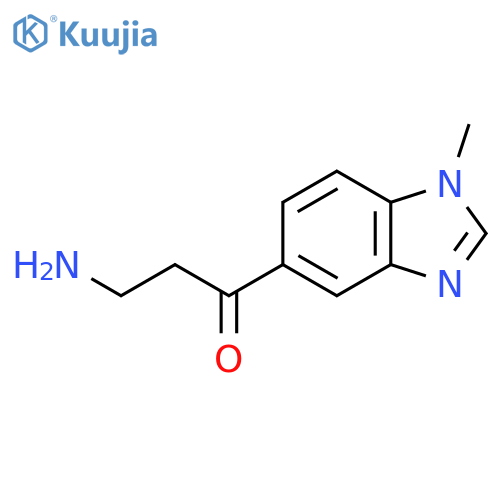Cas no 1367914-13-3 (3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one)

1367914-13-3 structure
商品名:3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
- EN300-1849504
- 1367914-13-3
-
- インチ: 1S/C11H13N3O/c1-14-7-13-9-6-8(2-3-10(9)14)11(15)4-5-12/h2-3,6-7H,4-5,12H2,1H3
- InChIKey: WZGDFYGOTRIRAI-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN)C1C=CC2=C(C=1)N=CN2C
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849504-10.0g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-0.1g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.1g |
$968.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-0.25g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.25g |
$1012.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-1.0g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-2.5g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 2.5g |
$2155.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-0.05g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.05g |
$924.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-0.5g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 0.5g |
$1056.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-5.0g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1849504-1g |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |
1367914-13-3 | 1g |
$0.0 | 2023-09-19 |
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1367914-13-3 (3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
